molecular formula C12H12F3N5OS B11502155 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11502155
M. Wt: 331.32 g/mol
InChI Key: IMXXPHZKRRJXPJ-UHFFFAOYSA-N
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Description

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol with 2-(trifluoromethyl)phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the trifluoromethyl group and the sulfanyl group. These functional groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H12F3N5OS

Molecular Weight

331.32 g/mol

IUPAC Name

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C12H12F3N5OS/c1-7-18-19-11(20(7)16)22-6-10(21)17-9-5-3-2-4-8(9)12(13,14)15/h2-5H,6,16H2,1H3,(H,17,21)

InChI Key

IMXXPHZKRRJXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1N)SCC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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